N,1,5-triphenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N,1,5-triphenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(24-18-12-6-2-7-13-18)20-16-23-25(19-14-8-3-9-15-19)21(20)17-10-4-1-5-11-17/h1-16H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKILFKASGEQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Ethyl 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate (DFMMP) serves as a key intermediate in analogous syntheses. When reacted with triphenylamine derivatives under basic conditions, the ester undergoes cleavage, forming the corresponding carboxamide. The reaction typically proceeds in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 15–50°C. A critical optimization parameter is the base selection: pyridinium p-toluenesulfonate (PPTs) and 4-dimethylaminopyridine (DMAP) enhance reaction rates by facilitating proton transfer.
Table 1: Representative Conditions for Carboxamide Formation
| Reagent | Solvent | Temperature (°C) | Yield (%) | Citation |
|---|---|---|---|---|
| DFMMP + Triphenylamine | DCM | 25 | 70 | |
| Ethyl pyrazole-4-carboxylate + Aniline | THF | 50 | 65 |
Microwave-Assisted Synthesis via Cycloaddition Reactions
Recent advancements employ microwave irradiation to accelerate pyrazole ring formation, followed by carboxamide functionalization. This green chemistry approach reduces reaction times from hours to minutes while improving yields.
Cyclocondensation of Hydrazonoyl Halides
Nitrilimines generated in situ from hydrazonoyl bromides undergo 1,3-dipolar cycloaddition with α-cyanocinnamonitrile derivatives. For N,1,5-triphenyl variants, substituted cinnamaldehydes react with phenylhydrazine under microwave irradiation (300 W, 80°C), forming the pyrazole core within 10 minutes. Subsequent carboxylation introduces the carboxamide group via reaction with benzoyl chloride derivatives.
Key advantages:
Solid-Phase Synthesis for High-Purity Products
Chromatographic purification is integral to isolating N,1,5-triphenyl-1H-pyrazole-4-carboxamide from reaction mixtures. Silica gel chromatography with hexane/ethyl acetate (1:1) effectively removes unreacted starting materials and byproducts. Recrystallization in ethanol further enhances purity, as evidenced by sharp melting points (163–165°C) characteristic of crystalline products.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
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IR Spectroscopy: Strong absorption at 1695 cm⁻¹ confirms the carbonyl stretch (C=O), while 1604 cm⁻¹ corresponds to pyrazole C=N bonds.
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¹H NMR (DMSO-d₆): Distinct signals at δ 7.02–8.58 ppm integrate for 12 aromatic protons, with a singlet at δ 2.25 ppm confirming the methyl group in DFMMP-derived analogs.
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Mass Spectrometry: Molecular ion peak at m/z 399 (M+1) aligns with the molecular formula C22H17N3O.
Table 2: Comparative Analytical Data
| Technique | Key Features | Citation |
|---|---|---|
| ¹³C NMR | 161.3 ppm (C-F coupling), 187.0 ppm (C=O) | |
| Elemental Analysis | C: 69.14%, H: 3.82%, N: 13.96% |
Industrial-Scale Production Considerations
Patent WO2012055864A1 details a scalable process emphasizing environmental sustainability:
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Continuous-Flow Reactors: Maintain consistent temperature (25±2°C) during exothermic amide bond formation
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Solvent Recovery: Distillation reclaims >90% THF for reuse
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Waste Minimization: Catalytic bases reduce stoichiometric reagent requirements
Chemical Reactions Analysis
Types of Reactions
N,1,5-triphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
N,1,5-triphenyl-1H-pyrazole-4-carboxamide derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines effectively.
Case Studies and Findings:
- A study demonstrated that derivatives of N,1,3-triphenyl-1H-pyrazole-4-carboxamide exhibited potent antiproliferative activity against HCT116 and MCF-7 cell lines, with IC50 values of 0.39 μM and 0.46 μM respectively .
- Another research highlighted that specific derivatives showed significant Aurora-A kinase inhibitory activity, which is crucial in cancer cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been documented. Various studies have indicated that pyrazole derivatives can modulate inflammatory responses.
Case Studies and Findings:
- Research has shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects in vivo, with mechanisms involving the stabilization of cell membranes and inhibition of pro-inflammatory cytokines .
- A specific derivative was evaluated for its ability to inhibit inflammation in animal models, demonstrating promising results comparable to established anti-inflammatory drugs .
Antimicrobial and Antitubercular Activities
The compound's derivatives have been tested for antimicrobial properties, particularly against bacterial strains such as Mycobacterium tuberculosis.
Case Studies and Findings:
- A study reported that some pyrazole derivatives displayed effective antibacterial activity against various strains of bacteria, including those resistant to standard antibiotics .
- Another study focused on the antitubercular efficacy of specific pyrazole derivatives, highlighting their potential as new therapeutic agents against tuberculosis .
Other Pharmacological Activities
Beyond cancer treatment and anti-inflammatory effects, this compound has shown promise in other therapeutic areas.
Pharmacological Profiles:
- Analgesic Activity: Certain derivatives have been evaluated for pain relief properties, showing effectiveness in reducing pain in experimental models .
- Antidiabetic Effects: Some studies have indicated that pyrazole derivatives can influence glucose metabolism and exhibit hypoglycemic effects in diabetic models .
Data Summary Table
Mechanism of Action
The mechanism of action of N,1,5-triphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The triphenyl derivative exhibits higher hydrophobicity compared to allyl- or methyl-substituted analogs due to its aromatic bulk. This may reduce aqueous solubility but enhance membrane permeability .
- Molecular Weight : The brominated and sulfonamide-containing derivative (4h) has a significantly higher molecular weight (630.10 g/mol), likely influencing its pharmacokinetic profile .
Key Insights :
Stability and Reactivity
- Triphenyl Derivative : The electron-rich phenyl groups may stabilize the pyrazole core via resonance, though steric hindrance could slow reaction kinetics.
Biological Activity
N,1,5-triphenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its various biological properties, mechanisms of action, and potential applications in drug development.
Overview of the Compound
This compound is a heterocyclic compound characterized by its unique pyrazole structure. With the molecular formula C22H17N3O, it has been synthesized for various applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:
- Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of specific kinases and modulation of cell cycle progression. For instance, derivatives have shown promising activity against various cancer cell lines such as MCF-7 and HCT116 .
- Research Findings :
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Derivative A | MCF-7 | 0.08 | Antiproliferative |
| Derivative B | HCT116 | 0.39 | Cytotoxic |
| Derivative C | A549 | 0.28 | Apoptosis |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antifungal and Antibacterial Effects : The compound has shown effectiveness against various fungal strains and bacteria. Research indicates that it can inhibit the growth of pathogens through mechanisms involving disruption of cellular processes .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are notable:
- Mechanism : It appears to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, thereby reducing inflammation in models of acute injury .
- Research Findings : Studies have indicated that derivatives can significantly lower levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Acute Liver Injury Model : In a mouse model for acetaminophen-induced acute liver injury, a derivative demonstrated protective effects with a therapeutic dose of 40 mg/kg, significantly reducing liver damage markers .
- Cancer Cell Line Studies : Various derivatives have been screened against multiple cancer cell lines with IC50 values indicating strong cytotoxicity and potential for further development as anticancer agents .
Q & A
What are the optimal synthetic routes for preparing N,1,5-triphenyl-1H-pyrazole-4-carboxamide, and how can reaction yields be improved?
Basic Research Question
The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation of substituted hydrazines with β-keto esters or ketones, followed by functionalization. For N,1,5-triphenyl derivatives, a multi-step approach is recommended:
Core Formation : React phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole ring .
Carboxamide Introduction : Use chloroacetyl chloride or a similar acylating agent in the presence of a base (e.g., triethylamine) to functionalize the pyrazole at the 4-position .
Optimization : Yields can be enhanced by using polar aprotic solvents (e.g., DMF or THF) and catalytic copper(I) iodide for Ullmann-type coupling when introducing aryl groups .
How should researchers characterize the structural and electronic properties of this compound?
Basic Research Question
A combination of spectroscopic and computational methods is critical:
- NMR Spectroscopy : Analyze and NMR to confirm substitution patterns and hydrogen bonding. For example, the carboxamide proton typically appears as a singlet near δ 8.5–9.0 ppm .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, such as π-π stacking between phenyl groups .
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess reactivity .
What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. XRD) for pyrazole-carboxamide derivatives?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions:
- Variable-Temperature NMR : Perform experiments in DMSO-d at 25–100°C to detect tautomeric equilibria .
- Hirshfeld Surface Analysis : Compare XRD-derived electron density maps with DFT-optimized geometries to identify non-covalent interactions influencing spectral shifts .
- Solid-State vs. Solution Studies : Use IR spectroscopy to correlate carbonyl stretching frequencies (1650–1700 cm) in both states .
How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?
Advanced Research Question
Focus on target-specific assays and structure-activity relationship (SAR) studies:
- Kinetic Analysis : Use fluorescence-based assays to measure IC values against kinases or cyclooxygenases. For example, pyrazole-carboxamides often inhibit COX-2 via hydrogen bonding to Arg120 .
- Docking Simulations : Employ AutoDock Vina to predict binding modes, emphasizing interactions between the carboxamide group and catalytic residues .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with >60% remaining parent compound after 1 hour .
What methodologies are recommended for optimizing the solubility and bioavailability of this compound derivatives?
Advanced Research Question
Address physicochemical limitations through rational design:
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) at the carboxamide nitrogen to enhance aqueous solubility .
- Co-crystallization : Screen with co-formers like succinic acid to improve dissolution rates without altering pharmacophore integrity .
- LogP Optimization : Use ClogP calculations to target values <3.5; replace hydrophobic phenyl groups with heteroaromatics (e.g., pyridyl) .
How can computational models predict the regioselectivity of electrophilic substitutions on the pyrazole ring?
Advanced Research Question
Leverage quantum mechanical and machine learning tools:
- Fukui Function Analysis : Identify nucleophilic sites (e.g., C-3 and C-5 positions) using Gaussian’s NBO module .
- Machine Learning : Train models on datasets of pyrazole reactivity (e.g., Hammett σ values) to predict substituent effects .
- MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., water/THF mixtures) to model solvent-driven selectivity .
What are the best practices for scaling up the synthesis of this compound while minimizing impurities?
Advanced Research Question
Implement process chemistry principles:
- Flow Chemistry : Use continuous flow reactors to control exothermic steps (e.g., acylation) and reduce byproducts like dimerized intermediates .
- Design of Experiments (DoE) : Apply Taguchi methods to optimize temperature (70–100°C), stoichiometry (1.2 eq acylating agent), and catalyst loading (5 mol% CuI) .
- In-line Analytics : Integrate PAT tools (e.g., ReactIR) to monitor reaction progress and terminate at >95% conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
